![molecular formula C14H18N6O B2810366 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 2034227-98-8](/img/structure/B2810366.png)
3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a cyclopenta[c]pyridazine core, which is a bicyclic structure consisting of a cyclopentane ring fused with a pyridazine ring . This core is substituted with a piperazine ring and an oxadiazole ring. Piperazine rings are common in pharmaceuticals, and oxadiazole rings are found in various agrochemicals and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazine core, piperazine ring, and oxadiazole ring all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the piperazine and oxadiazole rings could potentially participate in reactions with electrophiles. The carbon-carbon double bonds in the cyclopenta[c]pyridazine core could potentially undergo addition reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibitor for Steel Alloys
The compound can be used as an inhibitor for carbon steel corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements and surface morphology examinations . The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM .
Adsorption Studies
The adsorption of the compound derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the compound derivatives on the carbon steel substrate .
Computational Chemistry
The compound can be used in computational chemistry studies. Monte Carlo (MC) simulations and DFT calculations revealed that the efficacy of the compound molecules correlates well with their structures .
Biological Activity
Cyclopenta[b]pyridine derivatives, which are structural fragments of the compound, exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Multicomponent Synthesis
The compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This represents a profound structural transformation .
Direct Oxidation
The compound can be synthesized through direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
Direcciones Futuras
The future directions for research on this compound could potentially include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Given the biological activity of related compounds , it could be of interest in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-11-8-14(17-16-12(11)3-1)20-6-4-19(5-7-20)9-13-15-10-21-18-13/h8,10H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLVOLWYLSOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
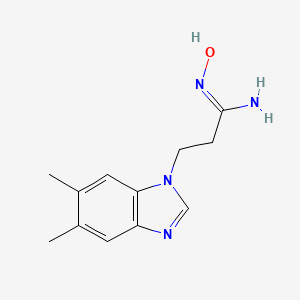
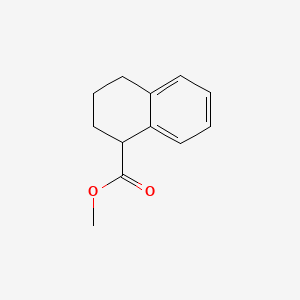
![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)


![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)
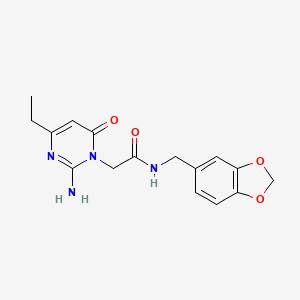

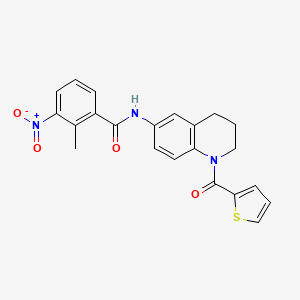
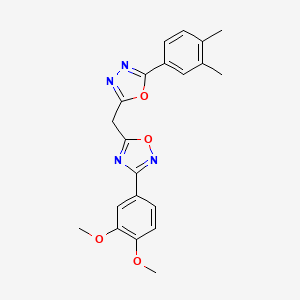
![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)